6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
6-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative with a sulfur-linked 2-(indolin-1-yl)-2-oxoethyl substituent at position 5.
Properties
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-12(20-6-5-9-3-1-2-4-11(9)20)8-23-15-17-13-10(7-16-19-13)14(22)18-15/h1-4,7H,5-6,8H2,(H2,16,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNWXKKQGPBXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C=NN4)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole derivatives using suitable reducing agents.
Attachment of the Oxoethyl Group: The oxoethyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the oxoethyl-indoline intermediate with a thiol compound under mild conditions.
Cyclization to Pyrazolo[3,4-d]pyrimidinone: The final step involves cyclization to form the pyrazolo[3,4-d]pyrimidinone core, typically achieved through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The thioether linkage is susceptible to nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, oxidized, or substituted analogs, each with potentially unique properties and applications.
Scientific Research Applications
6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has shown promise in several areas of scientific research:
Biology: The compound’s ability to interact with biological macromolecules suggests potential as a biochemical probe or tool for studying protein-ligand interactions.
Medicine: Preliminary studies indicate that this compound may exhibit pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its derivatives could be used in the development of specialty chemicals or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 2: Antitumor and Antimicrobial Activities of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
Key Observations:
- The tricyclic derivative 3b (IC50 = 0.03 µM) demonstrates that chloro- and fluorophenyl substituents enhance antitumor potency . The target compound’s indole group may similarly modulate kinase or dehydrogenase interactions.
- Simpler derivatives show moderate antimicrobial activity, but bulkier substituents (e.g., indolin-1-yl) may reduce diffusion efficiency .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Properties of Selected Derivatives
Key Observations:
- The target compound’s higher molecular weight and logP suggest improved membrane permeability but lower aqueous solubility compared to mercapto derivatives .
- Fluorobenzyl derivatives balance lipophilicity and metabolic stability, whereas the indole group may introduce CYP450-mediated oxidation risks .
Biological Activity
6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold linked to an indolin moiety. Its molecular formula is , which indicates the presence of sulfur and nitrogen atoms critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and various growth factor receptors. These interactions lead to the induction of apoptosis in cancer cells.
Anticancer Activity
Research has demonstrated that 6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes its inhibitory concentrations (IC50 values) against various tumor types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 2.24 | |
| MCF-7 (Breast) | 1.74 | |
| HepG2 (Liver) | 9.20 | |
| PC-3 (Prostate) | 5.00 |
These results indicate that the compound has low micromolar potency and could potentially serve as a lead compound for further development in anticancer therapy.
Induction of Apoptosis
Flow cytometric analyses have shown that treatment with this compound leads to a significant increase in apoptotic cells in vitro. For instance, treatment at concentrations ranging from 2.0 to 4.0 µM resulted in a notable sub-G1 peak, indicative of apoptosis, with percentages reaching up to 41% compared to only 5% in control groups .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence the compound's anticancer activity. For example, analogs lacking specific functional groups exhibited reduced potency, highlighting the importance of the indolin moiety and thioether linkage in enhancing biological effects .
Case Studies
Several studies have focused on this compound's efficacy against various cancer types:
- Lung Cancer : In A549 lung cancer cells, the compound demonstrated potent anti-proliferative effects and induced apoptosis at low concentrations.
- Breast Cancer : In MCF-7 cells, it exhibited an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, suggesting a promising alternative treatment option.
- Prostate Cancer : The compound also showed effectiveness against PC-3 prostate cancer cells, further validating its broad-spectrum anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
